N-quinolin-2-ylcyclopropanecarboxamide
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Overview
Description
N-quinolin-2-ylcyclopropanecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The quinoline nucleus is present in numerous biological compounds and exhibits various therapeutic activities, making it a significant scaffold in drug discovery .
Preparation Methods
The synthesis of N-quinolin-2-ylcyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with cyclopropanecarboxylic acid derivatives under specific conditions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline derivatives . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions .
Chemical Reactions Analysis
N-quinolin-2-ylcyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-ylcyclopropanemethanol .
Scientific Research Applications
N-quinolin-2-ylcyclopropanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory activities . The compound is also utilized in the development of new therapeutic agents and as a tool for studying various biological processes . In industry, quinoline derivatives are used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of N-quinolin-2-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
N-quinolin-2-ylcyclopropanecarboxamide can be compared with other similar compounds, such as quinoline-2-carboxamide and quinoline-2-ylcyclopropane . These compounds share a similar quinoline nucleus but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific cyclopropanecarboxamide moiety, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-quinolin-2-ylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(10-5-6-10)15-12-8-7-9-3-1-2-4-11(9)14-12/h1-4,7-8,10H,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUXXWZWDQKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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